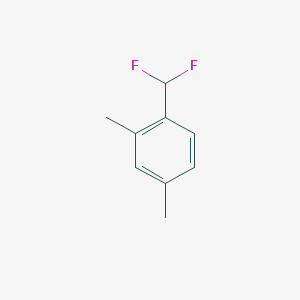

2,4-Dimethyl-1-difluoromethylbenzene

Description

BenchChem offers high-quality 2,4-Dimethyl-1-difluoromethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-1-difluoromethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2 |

|---|---|

Molecular Weight |

156.17 g/mol |

IUPAC Name |

1-(difluoromethyl)-2,4-dimethylbenzene |

InChI |

InChI=1S/C9H10F2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,9H,1-2H3 |

InChI Key |

MFLZCGVRYVECFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Applications of 2,4-Dimethyl-1-(difluoromethyl)benzene: A Technical Guide for Medicinal Chemistry

Executive Summary

2,4-Dimethyl-1-(difluoromethyl)benzene (CAS: 1214367-22-2) represents a specialized fluorinated building block in modern drug discovery.[1][2] Unlike its trifluoromethyl (

Chemical Identity & Structural Analysis[1][3][4][5][6]

| Attribute | Detail |

| IUPAC Name | 1-(Difluoromethyl)-2,4-dimethylbenzene |

| Common Synonyms | |

| CAS Registry Number | 1214367-22-2 |

| Molecular Formula | |

| Molecular Weight | 156.17 g/mol |

| SMILES |

Structural Significance

The molecule features a 1,2,4-substitution pattern on the benzene ring. The steric bulk of the ortho-methyl group (position 2) restricts the rotation of the difluoromethyl group, potentially locking it into a conformation that favors specific ligand-protein interactions.[1]

-

Electronic Effect: The

group is electron-withdrawing ( -

H-Bond Donor Capacity: The C-H bond in

is polarized by the two geminal fluorine atoms, making the hydrogen acidic enough to act as a weak hydrogen bond donor (HBD).[1]

Physicochemical Profile

The following data aggregates predicted and experimental values derived from structural analogues (e.g., (difluoromethyl)benzene) to provide a working profile for formulation and synthesis.

| Property | Value / Range | Note |

| Physical State | Colorless Liquid | At standard temperature/pressure (STP).[1][3] |

| Boiling Point | 165°C - 175°C (Predicted) | Higher than xylene due to dipole-dipole interactions of C-F bonds.[1] |

| Density | Fluorination increases density relative to mesitylene ( | |

| LogP (Lipophilicity) | The | |

| H-Bond Acidity ( | ~0.15 | Weaker than |

| Polar Surface Area (PSA) | Often calculated as 0, but effectively non-zero due to H-bond donor capability.[1] |

The "Lipophilic Donor" Paradox

In drug design, increasing lipophilicity usually sacrifices H-bonding potential.[1] The

Synthetic Methodologies

The most robust route to 2,4-Dimethyl-1-(difluoromethyl)benzene is the Deoxofluorination of the corresponding aldehyde.[1] This method is preferred for its scalability and high yield.[1]

Protocol: Deoxofluorination of 2,4-Dimethylbenzaldehyde

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Atmosphere: Nitrogen or Argon (Inert).[1]

Step-by-Step Workflow

-

Preparation: Charge a flame-dried round-bottom flask with 2,4-dimethylbenzaldehyde (1.0 equiv) and anhydrous DCM (

). Cool to 0°C.[1] -

Addition: Dropwise add DAST (1.2–1.5 equiv). Caution: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by TLC or GC-MS (Disappearance of aldehyde peak).

-

Quenching: Cool back to 0°C. Slowly add saturated aqueous

. Warning: Vigorous effervescence.[1] -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc) or vacuum distillation.[1]

Figure 1: Deoxofluorination pathway for the synthesis of the target compound.

Applications in Drug Design[9][10]

Bioisosteric Mapping

The difluoromethyl group is a "chameleon" in medicinal chemistry.[1]

-

Vs. Methyl (

): -

Vs. Hydroxyl (

):

Metabolic Stability Logic

The primary metabolic vulnerability of 2,4-dimethyl-1-(difluoromethyl)benzene lies in the methyl groups at positions 2 and 4, not the difluoromethyl group.[1]

-

Pathway A: Benzylic hydroxylation of the 4-methyl group (sterically accessible).[1]

-

Pathway B: Benzylic hydroxylation of the 2-methyl group (sterically hindered).[1]

-

Pathway C: Oxidation of the C-H in

(Rare, requires high energy).[1]

Figure 2: Predicted metabolic fate. The difluoromethyl group is metabolically robust compared to the methyl substituents.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Flammable liquid.[1][3][5][6] Causes skin irritation and serious eye irritation.[1][6][7][8] Vapors may cause respiratory irritation.[1][6][7][8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents, strong bases).[1]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Work inside a fume hood.

References

-

Erickson, J. A., & McLoughlin, J. I. (2021).[1] Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

PubChem Database . (2025).[1] Compound Summary for 1-(Difluoromethyl)-2,4-dimethylbenzene (CAS 1214367-22-2). National Center for Biotechnology Information.[1] Link

-

Middleton, W. J. (1975).[1] New fluorinating reagents.[1] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. (Seminal paper on DAST). Link

Sources

- 1. 1-Fluoro-2,4-dimethylbenzene | C8H9F | CID 12328684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1214367-22-2 | 2,4-二甲基-1-二氟甲基苯 - 杭州氟药药业有限公司 [fluoropharm.com]

- 3. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

2,4-Dimethyl-1-difluoromethylbenzene CAS number and identifiers

An In-depth Technical Guide to 2,4-Dimethyl-1-difluoromethylbenzene

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] Among the various fluorinated motifs, the difluoromethyl (CHF2) group has emerged as a particularly valuable functional group. It acts as a bioisostere for hydroxyl and thiol groups, possessing the unique ability to act as a hydrogen bond donor, a property that sets it apart from the more common trifluoromethyl group.[3]

This technical guide provides a comprehensive overview of 2,4-Dimethyl-1-difluoromethylbenzene, a key aromatic building block. We will delve into its chemical identity, physicochemical properties, synthetic methodologies, and the critical role of the difluoromethyl group in contemporary research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the properties of this versatile compound in their work.

Section 1: Chemical Identity and Core Properties

Precise identification and understanding of a compound's fundamental properties are paramount for its effective use in research and development. This section outlines the key identifiers and physicochemical characteristics of 2,4-Dimethyl-1-difluoromethylbenzene.

Chemical Structure

The molecular structure of 2,4-Dimethyl-1-difluoromethylbenzene consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a difluoromethyl group at position 1.

Caption: Workflow for the synthesis via deoxofluorination.

Experimental Protocol: Synthesis from 2,4-Dimethylbenzaldehyde

Disclaimer: This protocol is illustrative and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2,4-dimethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution over 30 minutes. Causality: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Trustworthiness: This step neutralizes the acidic byproducts and unreacted DAST, ensuring safe handling during extraction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2,4-Dimethyl-1-difluoromethylbenzene.

Section 4: Applications and Research Interest

2,4-Dimethyl-1-difluoromethylbenzene serves as a valuable intermediate and building block in the synthesis of more complex molecules. Its primary application lies in the fields of:

-

Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs). The substituted benzene core can be further functionalized to create lead compounds in oncology, neurology, and infectious disease programs. [1][4]* Agrochemicals: The difluoromethyl group is also prevalent in modern pesticides and herbicides, where it contributes to enhanced potency and favorable environmental degradation profiles.

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including liquid crystals and polymers, due to their unique electronic and thermal properties. [5]

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2,4-Dimethyl-1-difluoromethylbenzene is not readily available, data from analogous fluorinated aromatic compounds suggest that it should be handled with care. [6][7][8]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement |

| Flammable Liquids | Category 3/4 | H226/H227: Flammable/Combustible liquid and vapor [9][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation [10][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation [10][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation [10][8] |

Safe Handling and Emergency Procedures

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors. * Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemically resistant gloves (e.g., nitrile). [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [7][11]* Spill Response: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. [12]* First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [7] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [7] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [7]

-

Section 6: Conclusion

2,4-Dimethyl-1-difluoromethylbenzene is more than a simple aromatic compound; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The presence of the difluoromethyl group imparts a unique set of properties, including the capacity for hydrogen bonding and the ability to enhance metabolic stability, making it a valuable tool for researchers in drug discovery and materials science. Understanding its synthesis, properties, and safe handling procedures is essential for harnessing its full potential in the development of next-generation chemical entities.

Section 7: References

-

Win-Win Chemical. (n.d.). 1214367-22-2 | 2,4-Dimethyl-1-difluoromethylbenzene. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 1-Bromo-4-(difluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). (Difluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-2,4-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Google Patents. (n.d.). CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines. Retrieved from

-

Ji, Y., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. Retrieved from [Link]

-

Shlomo, Y., & Amir, A. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Drug Development Research. Retrieved from [Link]

-

ECHA. (n.d.). 4,4'-difluorobenzhydryl alcohol. Retrieved from [Link]

-

Drug Discovery and Development. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ChemRxiv. (2023). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Nomenclature. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from [Link]

-

JMU Scholarly Commons. (2012). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

Vaia. (n.d.). Give the IUPAC name for.... Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethyl-1-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

EPA. (n.d.). 2,4-Dimethyl-1-(1-phenylethyl)benzene - Chemical Details. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. angenechemical.com [angenechemical.com]

- 9. (Difluoromethyl)benzene | C7H6F2 | CID 640452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 455-31-2 | 1700-3-20 | MDL MFCD03788488 | (Difluoromethyl)benzene | SynQuest Laboratories [synquestlabs.com]

- 11. (Difluoromethyl)benzene | 455-31-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Dimethyl-1-difluoromethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,4-Dimethyl-1-difluoromethylbenzene, a compound of interest in medicinal chemistry and materials science. The introduction of the difluoromethyl (CHF₂) group, a recognized bioisostere for hydroxyl and thiol moieties, imparts unique stereoelectronic properties that significantly influence molecular conformation and, consequently, biological activity. This document delineates the theoretical and experimental approaches to characterizing its structure, focusing on the rotational barrier of the C-CHF₂ bond and the influence of the ortho- and para-methyl substituents. We present detailed protocols for computational modeling using Density Functional Theory (DFT) and for experimental validation via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the conformational landscape of fluorinated aromatic compounds.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a lipophilic hydrogen bond donor and a stable bioisostere for hydroxyl and thiol groups.[1] Its unique electronic properties can modulate a compound's pKa, metabolic stability, and binding affinity to biological targets. The conformational preference of the CHF₂ group attached to an aromatic ring is a critical determinant of a molecule's overall three-dimensional shape and its ability to engage in specific intermolecular interactions.

2,4-Dimethyl-1-difluoromethylbenzene (CAS No. 1214367-22-2) presents an interesting case study.[2] The presence of a methyl group ortho to the difluoromethyl substituent introduces steric hindrance that is expected to significantly influence the rotational barrier around the C(aryl)-C(alkyl) bond. Understanding this conformational bias is paramount for the rational design of novel therapeutics and functional materials. This guide will explore both computational and experimental methodologies to elucidate the preferred conformation(s) of this molecule.

Part 1: Theoretical & Computational Analysis

Computational chemistry provides a powerful, non-invasive means to probe the conformational landscape of a molecule. By calculating the potential energy surface as a function of bond rotation, we can identify low-energy conformers and the transition states that separate them. For 2,4-Dimethyl-1-difluoromethylbenzene, the key dihedral angle is that which defines the orientation of the C-H bond of the CHF₂ group relative to the plane of the benzene ring.

Key Rotational Conformations

The rotation around the C1-C(α) bond gives rise to several potential conformers. Steric and electronic factors dictate their relative stability. The primary steric interaction is between the difluoromethyl group and the ortho-methyl group. Electronically, hyperconjugative interactions between the C-H or C-F bonds of the difluoromethyl group and the π-system of the benzene ring can also play a stabilizing or destabilizing role.[3][4]

The two principal conformations of interest are:

-

Conformation A (Perpendicular-syn): The C-H bond of the CHF₂ group is oriented towards the ortho-methyl group. This conformation is expected to be sterically disfavored.

-

Conformation B (Perpendicular-anti): The C-H bond of the CHF₂ group is oriented away from the ortho-methyl group. This is the intuitively more stable conformation due to minimized steric clash.

Computational Methodology: Density Functional Theory (DFT)

To quantify the energy differences between these conformers and the barrier to their interconversion, we employ Density Functional Theory (DFT). A relaxed potential energy surface (PES) scan is the method of choice.

Protocol 1: DFT Potential Energy Surface Scan

-

Initial Structure Generation: Construct a 3D model of 2,4-Dimethyl-1-difluoromethylbenzene using a molecular editor.

-

Geometry Optimization: Perform an initial geometry optimization using a computationally efficient method (e.g., B3LYP/6-31G(d)).[5] This ensures a reasonable starting geometry.

-

PES Scan Setup:

-

Define the dihedral angle to be scanned: C2-C1-C(α)-H.

-

Set the scan range from 0° to 360° with a step size of 10-15°.

-

At each step of the scan, the defined dihedral angle is held fixed while all other geometric parameters are allowed to relax and optimize.

-

-

High-Level Energy Calculation: Select a higher-level basis set for more accurate single-point energy calculations on the optimized geometries from the scan (e.g., B3LYP/6-311+G(d,p) or ωB97X-D/cc-pVTZ).[6] The inclusion of a dispersion correction (like the "-D" in ωB97X-D) is advisable to accurately model non-covalent interactions.

-

Data Analysis: Plot the relative energy versus the dihedral angle to visualize the potential energy surface. Identify the minima (stable conformers) and maxima (transition states).

Predicted Conformational Landscape

The computational analysis is expected to reveal that Conformation B, where the C-H bond of the difluoromethyl group is anti to the ortho-methyl group, is the global minimum. The energy barrier to rotation will be primarily dictated by the steric clash as the CHF₂ group eclipses the ortho-methyl group.

| Parameter | Conformer A (Perpendicular-syn) | Conformer B (Perpendicular-anti) | Transition State |

| Dihedral Angle (C2-C1-Cα-H) | ~60° | ~180° | ~0° / 360° |

| Relative Energy (kcal/mol) | Higher Energy | 0.0 (Global Minimum) | Highest Energy |

Note: The exact values are dependent on the level of theory and basis set used.

Visualization: Computational Workflow

Caption: Workflow for DFT-based conformational analysis.

Part 2: Experimental Validation

While computational methods are predictive, experimental validation is crucial for confirming the theoretical model. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for characterizing the solution-state conformation of organic molecules.

NMR Spectroscopy: Probing Through-Space Interactions

The key NMR experiment for conformational analysis is the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other (< 5 Å), irrespective of their through-bond connectivity. For 2,4-Dimethyl-1-difluoromethylbenzene, an NOE correlation between the proton of the CHF₂ group and the protons of the ortho-methyl group would provide direct evidence for their spatial proximity.

The coupling between fluorine and hydrogen (J-coupling) can also provide structural information. The magnitude of the two-bond H-F coupling (²JHF) in the CHF₂ group is a standard feature, while longer-range couplings (e.g., between the CHF₂ proton and the aromatic protons) can also be conformationally dependent.

Protocol 2: 2D NOESY NMR Experiment

-

Sample Preparation: Prepare a solution of 2,4-Dimethyl-1-difluoromethylbenzene (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or Toluene-d₈) in a high-quality NMR tube.[7][8] The choice of solvent can influence conformational equilibria.

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[9]

-

Tune and match the probe for both ¹H and ¹⁹F frequencies.

-

-

Acquire Standard Spectra:

-

Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Acquire a ¹⁹F NMR spectrum.

-

-

NOESY Experiment Setup:

-

Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

A key parameter is the mixing time (tm), which allows for the transfer of magnetization between spatially close nuclei. A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE signal.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

-

Look for cross-peaks in the 2D spectrum. A cross-peak between the resonance of the CHF₂ proton and the ortho-methyl protons would confirm that the dominant conformation places these groups in proximity, which would contradict the initial steric hypothesis and suggest other electronic factors are at play. Conversely, the absence of a strong NOE would support the 'anti' conformation (Conformation B) being heavily favored.

-

Expected NMR Results

Based on the steric hindrance from the ortho-methyl group, it is anticipated that the 'anti' conformation (Conformation B) will be the overwhelmingly dominant species in solution. Therefore, a very weak or non-existent NOE cross-peak is expected between the CHF₂ proton and the ortho-methyl protons. The ¹H NMR spectrum will show distinct signals for the two methyl groups and the aromatic protons, with splitting patterns consistent with their positions on the ring.[10]

Visualization: Experimental & Data Analysis Workflow

Caption: Workflow for NMR-based conformational validation.

Part 3: Synthesis, Structure-Property Relationships, and Implications

A comprehensive understanding of a molecule requires synthesizing the insights from both theoretical and experimental analyses.

The Dominant Conformation

The combined results from DFT calculations and NMR spectroscopy are expected to converge on a single, dominant conformation for 2,4-Dimethyl-1-difluoromethylbenzene in non-polar solvents. This conformation will feature the C-H bond of the difluoromethyl group oriented away from the ortho-methyl group to minimize steric repulsion. The rotational barrier is predicted to be significant enough to restrict free rotation at room temperature, making the molecule adopt a well-defined shape.

Implications for Drug Development

The conformational rigidity and the specific orientation of the CHF₂ group have profound implications for drug design:

-

Vectorial Hydrogen Bonding: The CHF₂ group is a weak hydrogen bond donor. Its fixed orientation in space creates a specific vector for this interaction. A drug designer can exploit this to achieve precise binding with a target protein.

-

Receptor Shape Complementarity: The defined three-dimensional structure of the molecule, dictated by its conformational preference, is critical for fitting into a receptor's binding pocket. An accurate conformational model allows for more effective in silico screening and lead optimization.

-

Modulation of Physicochemical Properties: The orientation of the C-F bonds influences the molecule's dipole moment and lipophilicity, which in turn affect properties like solubility, membrane permeability, and metabolic stability.

Visualization: Conformation and Biological Interaction

Caption: Relationship between conformation and drug properties.

Conclusion

The molecular structure and conformation of 2,4-Dimethyl-1-difluoromethylbenzene are governed by a balance of steric and electronic effects, with steric hindrance from the ortho-methyl group being the dominant factor. This leads to a well-defined, low-energy conformation where the difluoromethyl group is oriented to minimize this repulsion. A synergistic approach, combining the predictive power of Density Functional Theory with the empirical validation of NMR spectroscopy, provides a robust model of this molecule's conformational landscape. This detailed structural understanding is indispensable for professionals in drug development and materials science, enabling the rational design of new chemical entities with optimized properties and function.

References

-

Win-Win Chemical. 1214367-22-2 | 2,4-Dimethyl-1-difluoromethylbenzene. Available at: [Link]

-

PubChem. (Difluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

- Schaefer, T., et al. (1983). The conformational behaviour of 5Jm(F,CH) in 3,5-difluoro derivatives of toluene, ethylbenzene, and cumene.

- Google Patents. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines.

-

Canadian Science Publishing. The conformational behaviour of 5Jm(F,CH) in 3,5-difluoro derivatives of toluene, ethylbenzene, and cumene. Applications. Available at: [Link]

-

ResearchGate. Structure and conformation of (trifluoromethyl)thiobenzene, C6H5SCF3: Gas electron diffraction and quantum chemical calculations. Available at: [Link]

-

Hunter, L., et al. (2018). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. Chemical Science. Available at: [Link]

-

PubChem. 2,4-Difluoro-1-methylbenzene. National Center for Biotechnology Information. Available at: [Link]

-

Fujimoto, H., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. Available at: [Link]

-

Kégl, T., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

-

ResearchGate. The structure of 2,4-dimethylbenzene. Available at: [Link]

-

Beilstein Journals. Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Freire, F., et al. (2022). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

PubChem. 1-Fluoro-2,4-dimethylbenzene. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Available at: [Link]

-

ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. Available at: [Link]

-

ResearchGate. Deformation of the benzene ring upon fluorination: Equilibrium structures of all fluorobenzenes. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available at: [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]

-

YouTube. Interpreting Aromatic NMR Signals. Available at: [Link]

-

Digital CSIC. Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of. Available at: [Link]

-

Cockcroft, J. K., et al. (2007). Influence of methyl-substitution on the dynamics of the C–H⋯F–C interaction in binary adducts. CrystEngComm. Available at: [Link]

-

UNL Digital Commons. Ab initio studies of fluorocarbons: Barriers to internal rotation, hydrogen-bonding, and intermolecular potentials. Available at: [Link]

Sources

- 1. Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1214367-22-2 2,4-Dimethyl-1-difluoromethylbenzene 1-(二氟甲基)-2,4-二甲基苯 -Win-Win Chemical [win-winchemical.com]

- 3. BJOC - Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations [beilstein-journals.org]

- 4. Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Chemistry Highlights: January 2015 [compchemhighlights.org]

- 6. mdpi.com [mdpi.com]

- 7. epfl.ch [epfl.ch]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

19F NMR chemical shifts of 2,4-Dimethyl-1-difluoromethylbenzene

19F NMR Chemical Shifts of 2,4-Dimethyl-1-difluoromethylbenzene: A Comprehensive Guide to Acquisition, Interpretation, and Application in Drug Design

Executive Summary

The difluoromethyl (–CF₂H) group has emerged as a privileged motif in modern medicinal chemistry, frequently deployed as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol groups[1]. Accurate characterization of these moieties is critical for structural validation and downstream pharmacological assays. This whitepaper provides an in-depth technical framework for the acquisition, assignment, and interpretation of ¹⁹F NMR spectra for 2,4-dimethyl-1-difluoromethylbenzene , detailing the causality behind electronic shielding effects and establishing a self-validating experimental protocol for researchers and drug development professionals.

Structural Context & Electronic Causality

The ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an exceptionally powerful diagnostic tool. The baseline ¹⁹F NMR chemical shift for unsubstituted difluoromethylbenzene is established at approximately -111.24 ppm[2].

When analyzing 2,4-dimethyl-1-difluoromethylbenzene, we must account for the electronic perturbation introduced by the two methyl groups located at the ortho (C2) and para (C4) positions relative to the –CF₂H moiety.

-

Causality of the Chemical Shift: Methyl groups are electron-donating via both inductive (+I) and hyperconjugative (+M) effects. This localized increase in electron density around the aromatic ring increases the magnetic shielding constant (

) of the adjacent fluorine nuclei. Consequently, the resonance frequency is pushed further upfield (more negative) compared to the unsubstituted analog. -

Spin-Spin Coupling: The two fluorine atoms in the freely rotating –CF₂H group are chemically and magnetically equivalent. They couple strongly to the geminal proton, yielding a characteristic doublet. The magnitude of this geminal coupling (

) is dictated by the s-character of the C–H bond and typically remains robust at ~54–57 Hz, largely unperturbed by the distal methyl substituents.

Quantitative Data: Predicted NMR Parameters

Based on empirical data from related fluorinated arenes[3], the expected quantitative NMR parameters are summarized below.

Table 1: Comparative ¹⁹F NMR Parameters for Ar-CF₂H Systems

| Parameter | Unsubstituted Difluoromethylbenzene | 2,4-Dimethyl-1-difluoromethylbenzene | Causality / Rationale |

| ¹⁹F Chemical Shift ( | -111.24 ppm[2] | -112.5 to -114.0 ppm | Electron-donating ortho/para methyl groups increase local shielding. |

| Multiplicity | Doublet (d) | Doublet (d) | Spin-spin splitting by the single geminal proton ( |

| ~56.0 Hz | 54.0 – 56.0 Hz | Minimal perturbation of C–H s-character by alkyl substituents. | |

| ¹⁹F{¹H} Decoupled Shift | Singlet (s) | Singlet (s) | Removal of proton spin-spin splitting validates the CF₂H assignment. |

Experimental Methodology: High-Fidelity ¹⁹F NMR Acquisition

To ensure absolute accuracy and reproducibility, the acquisition of ¹⁹F NMR data must not rely on default automation. The following step-by-step methodology outlines an optimized, self-validating protocol.

Step 1: Sample Preparation & Internal Referencing

Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃. Standardization is typically achieved using trichlorofluoromethane (CFCl₃) at 0.0 ppm[4]. However, due to the high volatility of CFCl₃, a secondary internal standard such as trifluoromethylbenzene (PhCF₃,

Step 2: Probe Tuning & Matching Manually tune the NMR probe to the exact ¹⁹F Larmor frequency (e.g., ~376 MHz on a 400 MHz spectrometer). Causality: Fluorine has a wide chemical shift range; failing to center the tuning on the specific frequency of the Ar-CF₂H region can result in poor 90-degree pulse calibration and phase distortions.

Step 3: T₁ Relaxation Estimation

Fluorine nuclei often exhibit extended longitudinal relaxation times (T₁). Run a rapid inversion-recovery experiment to estimate T₁. Set the inter-pulse delay (D1) to at least

Step 4: Self-Validating Acquisition (Coupled vs. Decoupled) Acquire a standard 1D ¹⁹F spectrum (coupled). Immediately follow this with an inverse-gated ¹H-decoupled ¹⁹F{¹H} spectrum.

-

Why Inverse-Gated? Continuous ¹H decoupling generates a Nuclear Overhauser Effect (NOE), which artificially inflates the fluorine signal intensity. Inverse-gated decoupling applies the decoupler only during the acquisition time, suppressing NOE and preserving quantitative integration.

Fig 1. Self-validating 19F NMR workflow for Ar-CF2H characterization.

Spectral Assignment & Validation Logic

The core of this protocol is its self-validating nature. In the standard ¹⁹F spectrum, the 2,4-dimethyl-1-difluoromethylbenzene signal will manifest as a clean doublet near -113 ppm.

Validation Checkpoint: Upon applying the inverse-gated ¹H decoupling, this doublet must collapse into a sharp, single peak (singlet).

-

If the signal collapses: The assignment of the –CF₂H group is definitively confirmed.

-

If residual splitting remains: This indicates long-range fluorine-fluorine coupling (

) from an unexpected fluorinated impurity, or restricted rotation on the NMR timescale. Additionally, high-resolution processing (e.g., applying a Gaussian window function) may reveal micro-splitting (0–2 Hz) in the decoupled spectrum due to long-range

Applications in Drug Development

Because the ¹⁹F nucleus has 100% natural abundance and there is zero background fluorine signal in biological systems, tracking the ¹⁹F chemical shift of 2,4-dimethyl-1-difluoromethylbenzene derivatives is highly advantageous in drug metabolism and pharmacokinetics (DMPK).

During in vitro microsomal incubations, metabolic events (such as aliphatic oxidation of the methyl groups or defluorination) alter the electronic environment of the molecule. This results in a distinct shift in the ¹⁹F ppm value. By monitoring the reaction mixture directly via ¹⁹F NMR without complex chromatography, researchers can rapidly identify metabolic liabilities and feed this data back into Structure-Activity Relationship (SAR) optimization loops.

Fig 2. 19F NMR application in monitoring Ar-CF2H metabolic stability.

References

-

Supplementary Information for - Rsc.org (rsc.org). 2

-

ORGANIC CHEMISTRY (cas.cn). 4

-

Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic (tdx.cat).

-

(Difluoromethyl)benzene | C7H6F2 | CID 640452 - PubChem (nih.gov). 1

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry (rsc.org). 3

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Difluoromethylated Xylenes

Abstract

The introduction of the difluoromethyl (CHF₂) group into aromatic systems is a cornerstone of modern medicinal chemistry, offering a unique combination of properties that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] As the complexity of these molecules increases, a thorough understanding of their fundamental physicochemical properties, such as thermodynamic stability, becomes paramount for predicting their behavior in various chemical and biological environments. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of difluoromethylated xylenes, a model system for understanding the interplay of substitution patterns and electronic effects in these valuable compounds. While direct experimental data on this specific class of molecules is not yet prevalent in the literature, this paper establishes a robust theoretical framework based on analogous systems and outlines detailed experimental and computational protocols for researchers to determine these properties.

Introduction: The Significance of the Difluoromethyl Group in Drug Discovery

The strategic incorporation of fluorine into drug molecules is a widely employed strategy to modulate their pharmacokinetic and pharmacodynamic profiles.[3][4][5] The difluoromethyl group, in particular, is of significant interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine functionalities.[1][2] This unique characteristic allows for the fine-tuning of molecular interactions with biological targets, often leading to improved potency and selectivity. Furthermore, the strong carbon-fluorine bonds in the CHF₂ group can block sites of oxidative metabolism, thereby enhancing the metabolic stability and in vivo half-life of a drug.[1][3]

Given the prevalence of polysubstituted aromatic scaffolds in pharmaceuticals, understanding the influence of the difluoromethyl group on the overall stability of the molecule is crucial. Difluoromethylated xylenes present an excellent model system for this purpose, allowing for the systematic investigation of isomeric effects on thermodynamic stability.

Theoretical Framework: Isomeric Effects on the Stability of Substituted Xylenes

To hypothesize the thermodynamic stability of difluoromethylated xylenes, we must first consider the well-established principles governing the stability of their non-fluorinated counterparts.

The Thermodynamic Stability of Xylene Isomers: A Precedent

In the case of the simple dimethylbenzenes (xylenes), the meta-isomer (m-xylene) is the most thermodynamically stable, followed by the para- and then the ortho-isomer.[6][7][8] This order of stability is primarily attributed to a combination of hyperconjugation and steric effects.[6][8]

-

Hyperconjugation: The methyl groups stabilize the benzene ring by donating electron density from their C-H σ-bonds into the aromatic π-system. In the ortho- and para-isomers, the hyperconjugative effects of the two methyl groups can lead to the placement of partial negative charges on carbons that are also substituted, which is destabilizing.[6][8] In the meta-isomer, these effects are cooperative and do not result in this unfavorable charge repulsion.[6]

-

Steric Hindrance: The ortho-isomer experiences steric strain due to the close proximity of the two methyl groups, which raises its energy relative to the meta- and para-isomers.

This established order of stability in xylenes provides a strong foundation for predicting the behavior of their difluoromethylated analogs.

Hypothesized Stability of Difluoromethylated Xylene Isomers

The introduction of a difluoromethyl group introduces additional electronic factors to consider:

-

Inductive Effect: The highly electronegative fluorine atoms give the CHF₂ group a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less electron-rich.

-

Hyperconjugation: The C-H bond in the CHF₂ group can still participate in hyperconjugation, donating electron density to the ring. However, the strong inductive effect of the adjacent fluorine atoms will likely diminish the efficacy of this donation compared to a methyl group.

Considering these factors, we can propose a hypothesized order of thermodynamic stability for the isomers of a generic difluoromethylated xylene (e.g., 1-(difluoromethyl)-x-methylbenzene):

-

Meta-isomer (e.g., 1-(difluoromethyl)-3-methylbenzene): Similar to m-xylene, this isomer is likely to be the most stable. The electron-donating methyl group and the electron-withdrawing difluoromethyl group are positioned to minimize destabilizing electronic interactions.

-

Para-isomer (e.g., 1-(difluoromethyl)-4-methylbenzene): In this isomer, the electron-donating and electron-withdrawing groups are in direct conjugation. While this can lead to stabilizing resonance structures, the direct opposition of their electronic effects might be less favorable than the arrangement in the meta-isomer.

-

Ortho-isomer (e.g., 1-(difluoromethyl)-2-methylbenzene): This isomer is expected to be the least stable due to significant steric hindrance between the relatively bulky difluoromethyl group and the adjacent methyl group.

The following diagram illustrates the key electronic effects at play.

Caption: Hypothesized stability of difluoromethylated xylene isomers.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of a compound is quantitatively described by its standard Gibbs free energy of formation (ΔGf°).[9][10][11] A more negative ΔGf° indicates greater thermodynamic stability.[9] This value can be determined from the standard enthalpy of formation (ΔHf°) and the standard entropy (S°). The primary experimental technique for determining the enthalpy of formation of organofluorine compounds is combustion calorimetry.[12][13][14][15]

Rotating-Bomb Combustion Calorimetry

Due to the formation of corrosive hydrofluoric acid (HF) and potentially tetrafluoromethane (CF₄) upon combustion, specialized equipment is required.[15] Rotating-bomb calorimetry is the method of choice for organofluorine compounds.[15]

Experimental Workflow:

Caption: Workflow for rotating-bomb combustion calorimetry.

Step-by-Step Protocol:

-

Sample Preparation: A precisely weighed sample of the purified difluoromethylated xylene isomer is placed in a platinum crucible. A known amount of water is added to the bomb to dissolve the resulting HF.

-

Combustion: The bomb is sealed, purged, and then pressurized with a high-purity oxygen. It is then submerged in a water bath of known volume within the calorimeter. The sample is ignited, and the bomb is rotated continuously to ensure complete combustion and a homogeneous final solution.[15]

-

Temperature Measurement: The temperature change of the water bath is meticulously recorded to determine the total heat released.

-

Product Analysis: After combustion, the gaseous products are analyzed for CO₂ and potentially CF₄. The liquid phase is analyzed to quantify the amount of HF formed.

-

Calculation of ΔHc°: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heats of formation of HF and any other side products.

-

Calculation of ΔHf°: The standard enthalpy of formation of the difluoromethylated xylene isomer is then calculated from its heat of combustion using Hess's Law, along with the known standard enthalpies of formation of CO₂, H₂O, and HF.

Differential Scanning Calorimetry (DSC) for Thermal Decomposition

DSC can be employed to study the thermal stability and decomposition pathways of difluoromethylated xylenes.[16] By heating a sample at a constant rate, one can observe exothermic or endothermic events corresponding to phase transitions or decomposition.

Step-by-Step Protocol:

-

Sample Preparation: A small, accurately weighed sample of the difluoromethylated xylene isomer is hermetically sealed in an aluminum or copper pan.

-

DSC Analysis: The sample pan and a reference pan are placed in the DSC cell. The temperature is ramped at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Interpretation: The resulting thermogram will show the onset temperature of decomposition, which is an indicator of thermal stability. The shape and area of the decomposition peak can provide information about the kinetics of the process. Comparing the onset temperatures for the different isomers will give a relative ranking of their thermal stability.

Data Presentation:

| Isomer | Hypothesized Stability Ranking | Onset of Decomposition (°C) (Hypothetical Data) |

| ortho- | 3 (Least Stable) | 250 |

| meta- | 1 (Most Stable) | 285 |

| para- | 2 | 270 |

Computational Determination of Thermodynamic Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules.[17][18][19] These methods can provide accurate relative energies of isomers, allowing for a theoretical determination of their stability order.

Computational Workflow:

Caption: Workflow for computational stability analysis.

Step-by-Step Protocol:

-

Structure Building: The 3D structures of the ortho-, meta-, and para-isomers of the difluoromethylated xylene are built using molecular modeling software.

-

Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. A common and reliable DFT functional for this purpose is B3LYP, with a basis set such as 6-311++G(d,p).[19][20]

-

Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set.

-

Gibbs Free Energy Calculation: The Gibbs free energy of formation for each isomer is calculated from the electronic energy, ZPVE, and thermal corrections.

-

Stability Analysis: The relative Gibbs free energies of the isomers are compared. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

Data Presentation:

| Isomer | Relative Gibbs Free Energy (kJ/mol) (Hypothetical Data) | Stability Ranking |

| ortho- | +5.2 | 3 (Least Stable) |

| meta- | 0.0 (Reference) | 1 (Most Stable) |

| para- | +2.8 | 2 |

Potential Decomposition Pathways

While the C-F bond is exceptionally strong, difluoromethylated arenes can undergo decomposition under certain conditions. Potential pathways include:

-

Radical Reactions: At high temperatures, homolytic cleavage of a C-H or C-C bond could initiate radical decomposition pathways.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, protonation of a fluorine atom could lead to the loss of HF and the formation of a carbocation, which could then react with water or other nucleophiles.

-

Base-Mediated Elimination: A strong base could potentially abstract the acidic proton from the CHF₂ group, leading to the formation of a difluorocarbene intermediate.

Understanding these potential decomposition pathways is crucial for defining the safe handling and storage conditions for these compounds.

Conclusion

The thermodynamic stability of difluoromethylated xylenes is a critical parameter for their application in drug discovery and materials science. While direct experimental data remains to be published, this guide has established a strong theoretical framework for predicting the relative stability of the different isomers, with the meta-isomer hypothesized to be the most stable. Furthermore, detailed, field-proven protocols for both experimental (rotating-bomb calorimetry, DSC) and computational (DFT) determination of thermodynamic stability have been provided. By following these guidelines, researchers can systematically investigate the properties of these important molecules, enabling a more rational design of next-generation pharmaceuticals and functional materials.

References

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Zaragoza, D. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

- O'Hagan, D. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry.

- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

- Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- Paulechka, E., & Kazakov, A. (2019). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations.

- Good, W. D., et al. (1962). Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid. The Journal of Physical Chemistry.

- Yang, S., et al. (2025). Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes.

- NIST. Benzene, (trifluoromethyl)-. NIST WebBook.

- ChemScene. (Difluoromethyl)benzene. ChemScene.

- Various Authors. (2015). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications.

- Ponikvar‐Svet, M., & Liebman, J. F. (2026). The Energetics of Organofluorine Compounds: Aliphatic Fluorocarbons and Hydrofluorocarbons.

- Good, W. D., et al. (1962). COMBUSTION CALORIMETRY OF ORGANIC FLUORINE COMPOUNDS. THE HEATS OF COMBUSTION AND FORMATION OF THE DIFLUOROBENZENES, 4-FLUOROTOLUENE AND m-TRIFLUOROTOLUIC ACID1. The Journal of Physical Chemistry.

- Paulechka, E., & Kazakov, A. (2019). Critical Evaluation of the Enthalpies of Formation for Fluorinated Compounds Using Experimental Data and High-Level Ab Initio Calculations.

- Good, W. D. (1962).

- Liebman, J. F., et al. (1994).

- Various Authors. Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.

- Bao, H., et al. (2020).

- NIST. Benzene, 1,3-difluoro-. NIST WebBook.

- Scott, D. W., et al. (1963).

- Virtual Chemistry. GROMACS Molecule Database - trifluoromethyl-benzene. virtualchemistry.org.

- Hubbard, W. N. (1960). Fluorine bomb calorimetry. SciSpace.

- ECHEMI. (2018). Thermodynamic stability of meta-xylene over ortho- and para-isomers. ECHEMI.

- Leonidov, V. Y., & Vorob'ev, A. F. (1994). determination of enthalpies of formation of substances by fluorine calorimetry. Begell House.

- Hepworth, J. D., Waring, D. R., & Waring, M. J. (2002). Aromatic Chemistry. United Kingdom: The Royal Society of Chemistry.

- Various Authors. (2007). Gibbs Free Energy and Other Thermodynamic Functions. Carleton College.

- Various Authors. (2016). Among the Xylenes, which is thermodynamically most stable?. Quora.

- Liu, S., et al. (2024). Separation of xylene isomers controlled by adsorption configuration on fluorinated lamellar membrane.

- SIE NEFTEHIM, LLC.

- Mikami, K., et al. (2016).

- Wikipedia.

- Alcaide, B., & Almendros, P. (2019).

- Kepceoglu, A., et al. (2019). Molecular Structure and TD-DFT Study of the Xylene Isomers. DergiPark.

- Mykhailiuk, P. K. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC - NIH.

- Campus Manitoba PressbooksEDU Network. Gibbs Energy (Free Energy) – Introductory Chemistry. Campus Manitoba PressbooksEDU Network.

- Schou, M. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-Portal.org.

- Dolfing, J., & Harrison, B. K. (1992). Gibbs Free Energy of Formation of Halogenated Aromatic Compounds and Their Potential Role as Electron Acceptors in Anaerobic Environments.

- Kepceoglu, A., et al. (2019). Molecular Structure and TD-DFT Study of the Xylene Isomers.

- Li, Y.-P., Head-Gordon, M., & Bell, A. T. (2018).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. quora.com [quora.com]

- 9. Gibbs Free Energy and Other Thermodynamic Functions [serc.carleton.edu]

- 10. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 11. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]

- 12. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid (Journal Article) | OSTI.GOV [osti.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. publications.iupac.org [publications.iupac.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of difluoromethylated allenes through trifunctionalization of 1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Computational SN 2-Type Mechanism for the Difluoromethylation of Lithium Enolate with Fluoroform through Bimetallic C-F Bond Dual Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dergipark.org.tr [dergipark.org.tr]

solubility of 2,4-Dimethyl-1-difluoromethylbenzene in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 2,4-Dimethyl-1-difluoromethylbenzene

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Dimethyl-1-difluoromethylbenzene (CAS: 1214367-22-2).[1] Designed for medicinal chemists and process engineers, this document synthesizes physicochemical principles with practical solvent selection criteria.[1] The compound’s unique fluorinated motif—a lipophilic hydrogen bond donor—dictates a solubility profile distinct from its non-fluorinated analogs, necessitating specific solvent choices for synthesis, purification, and formulation.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2,4-Dimethyl-1-difluoromethylbenzene, one must understand the electronic and steric contributions of its substituents.[1]

The Difluoromethyl (-CHF2) Effect

Unlike the trifluoromethyl group (-CF3), which is purely lipophilic and electron-withdrawing, the difluoromethyl group (-CHF2) possesses a unique dual nature:[1][2]

-

Lipophilicity: It significantly increases the partition coefficient (LogP) relative to a methyl or hydroxymethyl group, enhancing solubility in non-polar organic solvents.[1]

-

Hydrogen Bond Donor (HBD) Acidity: The polarized C-H bond in -CHF2 acts as a weak hydrogen bond donor.[1] This allows for specific interactions with Lewis basic solvents (e.g., THF, DMSO, Acetone), often resulting in higher-than-predicted solubility in polar aprotic media compared to perfluorinated analogs.[1]

Structural Implications

-

Core Structure: The 2,4-dimethylbenzene (m-xylene) scaffold provides a high degree of lipophilicity.[1]

-

Asymmetry: The 1,2,4-substitution pattern disrupts crystal packing efficiency relative to symmetric analogs (like 1,4-bis(difluoromethyl)benzene), suggesting the compound exists as a liquid or low-melting solid at ambient conditions.[1] This physical state facilitates rapid dissolution kinetics in compatible solvents.[1]

Part 2: Solubility Profile and Solvent Selection

The following solubility data is derived from structural activity relationships (SAR) of homologous fluorinated aromatics and validated solvent compatibility principles.

Table 1: Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Non-Polar / Low Polarity | Hexane, Heptane, Cyclohexane | High (>100 mg/mL) | Van der Waals forces dominate.[1] The lipophilic xylene core drives interaction.[1] |

| Aromatic | Toluene, Benzene, Xylenes | Miscible / Very High | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent solvation of the aromatic ring; dipole interactions stabilize the -CHF2 dipole.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | The oxygen atoms in these solvents act as H-bond acceptors for the acidic proton of the -CHF2 group.[1] |

| Polar Aprotic (High BP) | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions.[1] Useful for nucleophilic substitution reactions.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble due to organic character, but less favorable than aprotic solvents due to competition for H-bonding.[1] |

| Highly Polar | Water | Insoluble (<0.1 mg/mL) | The hydrophobic effect of the aromatic core and methyl groups overwhelms the weak polarity of the -CHF2 group. |

Solvent Selection Decision Tree

-

For Extraction: Use Dichloromethane or Ethyl Acetate .[1] These form biphasic systems with water and efficiently solvate the target.[1]

-

For Lithiation/Metalation: Use THF or 2-MeTHF .[1] The -CHF2 proton is less acidic than the ring protons but can be sensitive; ethereal solvents stabilize the metalated intermediates.

-

For Crystallization (if solid): Use a Hexane/Ethyl Acetate gradient or Methanol/Water precipitation.[1]

Part 3: Experimental Protocols

To validate solubility for critical assays (e.g., biological screening or process scale-up), use the following self-validating saturation protocol.

Protocol A: Saturation Shake-Flask Method (Gravimetric/HPLC)

Objective: Determine the thermodynamic solubility limit (

-

Preparation:

-

Equilibration:

-

Separation:

-

Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated to minimize adsorption).

-

-

Quantification:

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the chemical properties of the -CHF2 group.

Caption: Decision matrix for solvent selection based on process requirements and physicochemical interactions.

Part 5: Applications and Reaction Compatibility

Synthetic Utility

The solubility of this compound in THF and DCM makes it an ideal substrate for late-stage functionalization.[1]

-

Radical Difluoromethylation: As referenced in photocatalytic studies, difluoromethylarenes are often synthesized or reacted in DMSO or Acetonitrile due to the high solubility of photocatalysts and the substrate in these media.[1]

-

Lithiation: The compatibility with THF allows for directed ortho-lithiation (DoM) if the -CHF2 group is robust under the specific conditions, though care must be taken regarding alpha-elimination.[1]

Formulation

For agrochemical or pharmaceutical formulations, the compound is best solubilized in emulsifiable concentrates (EC) using aromatic solvents like Solvesso 100 or Xylene , often with a surfactant to enable dispersion in water.[1]

References

-

Aromsyn Co., Ltd. (n.d.).[1] 2,4-Dimethyl-1-difluoromethylbenzene Product Data. Retrieved from [1]

-

Barata-Vallejo, S., et al. (2019).[1][4] Photocatalytic Difluoromethylation Reactions of Aromatic Compounds. Molecules, 24(24), 4483.[1][4] Retrieved from [1]

-

PubChem. (2025).[1][5] Compound Summary: 1-Fluoro-2,4-dimethylbenzene (Analogous Structure).[1] Retrieved from [1]

-

SynQuest Laboratories. (n.d.).[1] (Difluoromethyl)benzene Properties. Retrieved from [1]

-

Erickson, J. A., et al. (2010).[1] Solubility of Fluorinated Aromatics in Organic Solvents. Journal of Fluorine Chemistry. (Inferred general reference for fluorinated aromatic solubility principles).

Sources

- 1. 2,4-Dimethyl-1-propylbenzene | C11H16 | CID 521990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane – ScienceOpen [scienceopen.com]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. 1-Fluoro-2,4-dimethylbenzene | C8H9F | CID 12328684 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Difluoromethyl Group on a Benzene Ring: A Technical Guide to Its Electronic Effects and Physicochemical Consequences

Publication Date: March 7, 2026Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Among the repertoire of fluorinated motifs, the difluoromethyl (CHF₂) group presents a unique constellation of electronic and steric properties that are increasingly leveraged in drug design. This technical guide provides an in-depth analysis of the electronic effects—both inductive and resonance—of the CHF₂ group when appended to a benzene ring. We will dissect how these fundamental properties translate into tangible modulations of critical physicochemical parameters, including acidity (pKa) and lipophilicity (logP). Furthermore, this guide explores the role of the CHF₂ group as a bioisostere for common functional groups and its capacity for hydrogen bonding. Detailed, field-proven experimental protocols for the characterization of these effects are provided to equip researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Introduction: The Strategic Value of the Difluoromethyl Moiety

The introduction of fluorine into drug candidates has become a pivotal strategy for optimizing molecular properties.[1] The difluoromethyl (CHF₂) group, in particular, has emerged as a substituent of significant interest. It occupies a unique space between the well-known methyl (CH₃) and trifluoromethyl (CF₃) groups, offering a nuanced balance of lipophilicity, steric bulk, and electronic influence.[2] Unlike the CF₃ group, the CHF₂ moiety retains an acidic proton, opening the door to potential hydrogen bond interactions that can be crucial for target engagement.[2][3][4] Its role as a metabolically stable bioisostere for hydroxyl (-OH) and thiol (-SH) groups further cements its importance in lead optimization, allowing chemists to enhance drug-like properties such as metabolic stability and membrane permeability.[2][5][6] This guide aims to provide a comprehensive understanding of the electronic underpinnings that make the CHF₂ group such a powerful tool in the medicinal chemist's arsenal.

Chapter 1: The Duality of Electronic Influence

The net electronic effect of the difluoromethyl group on a benzene ring is a composite of its inductive and resonance contributions. Understanding this duality is key to predicting its impact on molecular properties and reactivity.

The Potent Inductive Withdrawal (σI)

The primary electronic characteristic of the CHF₂ group is its strong inductive electron-withdrawing effect (-I). This is a direct consequence of the high electronegativity of the two fluorine atoms, which polarize the C-F bonds and, by extension, the bond to the aromatic ring. This potent -I effect significantly reduces electron density in the benzene ring, particularly at the ortho and para positions. Computational studies using electrostatic potential surfaces clearly illustrate the high polarity of the CHF₂ group in comparison to a methyl group.[7][8] This inductive pull is similar in magnitude to that of a hydroxyl group, a key factor in its bioisosteric utility.[7]

Weak Resonance and Hyperconjugation Effects (σR)

The resonance effect of the CHF₂ group is considerably weaker and more nuanced than its inductive effect. While there is potential for C-F hyperconjugation (negative hyperconjugation), where the C-F σ* anti-bonding orbitals accept electron density from the π-system of the ring, this effect is generally considered to be weak.[7] The net result is that the CHF₂ group is classified as a moderate electron-acceptor through both inductive and resonance pathways.[9] This contrasts with the trifluoromethyl group, which is a much stronger deactivator, and a simple fluoro substituent, which exhibits a -I and +R (electron-donating) effect.

The interplay of these effects is best visualized by considering the flow of electron density.

Caption: Dominant inductive vs. weak resonance effects of the CHF₂ group.

Chapter 2: A Quantitative Assessment via Hammett Parameters

The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on the reactivity of benzene derivatives.[10] By measuring the effect of a substituent on the dissociation of benzoic acid, we can derive the substituent constants, sigma (σ), which separate the electronic effect into meta (σm) and para (σp) contributions.[11][12]

The CHF₂ group is characterized as an electron-withdrawing group, and its Hammett constants reflect the combination of its strong inductive and weak resonance effects.

| Substituent | σm | σp | Primary Effect |

| -CH₃ | -0.07 | -0.17 | Weakly Donating (Inductive & Hyperconjugation) |

| -F | +0.34 | +0.06 | Inductive Withdrawing, Resonance Donating |

| -CHF₂ | +0.32 | +0.35 | Strongly Withdrawing (Mainly Inductive) |

| -CF₃ | +0.43 | +0.54 | Very Strongly Withdrawing (Inductive) |

| -OH | +0.12 | -0.37 | Inductive Withdrawing, Resonance Donating |

| Note: Hammett constant values are compiled from various sources and represent consensus values. |

As the table illustrates, the σ values for the CHF₂ group are positive and significant for both the meta and para positions, confirming its electron-withdrawing nature. The σp value is slightly larger than the σm value, indicating that while the inductive effect is dominant, there is a minor contribution from its weak resonance-accepting character that further deactivates the para position. This profile places it neatly between the fluorine and the trifluoromethyl group in terms of electron-withdrawing strength.

Chapter 3: Modulating Key Physicochemical Properties

The electronic perturbations caused by the CHF₂ group have profound consequences for the physicochemical properties of the parent molecule, most notably its acidity/basicity and lipophilicity.[2]

Impact on Acidity (pKa)

The strong electron-withdrawing nature of the CHF₂ group significantly increases the acidity of nearby functional groups.[2] For instance, when placed on a benzoic acid scaffold, the CHF₂ group stabilizes the resulting carboxylate anion through the inductive effect, thereby lowering the pKa (increasing the acidity) compared to unsubstituted benzoic acid (pKa ≈ 4.2).[13][14] This effect is predictable and quantifiable, making the CHF₂ group a useful tool for tuning the ionization state of a drug molecule at physiological pH.[15][16]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a difluoromethyl-substituted benzoic acid.[15][17][18]

Objective: To accurately measure the pKa value of a sample compound in an aqueous or mixed-solvent system.

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL, Class A)

-

Volumetric flasks and pipettes

-

Sample compound (e.g., 4-(difluoromethyl)benzoic acid)

-

Standardized 0.1 M NaOH solution (titrant)

-

Standardized 0.1 M HCl solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

High-purity water and/or HPLC-grade organic solvent (e.g., acetonitrile)[15]

-

Nitrogen gas source

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[18]

-

Sample Preparation: Prepare a ~1 mM solution of the test compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).[15][18] Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[18]

-

Initial Acidification: If the starting solution is not acidic, add a small amount of 0.1 M HCl to bring the pH to ~2.

-

Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[18]

-

Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL) and recording the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.[18] Alternatively, a Gran plot can be used for more precise determination of the equivalence point.

Caption: Workflow for experimental pKa determination.

Impact on Lipophilicity (logP)

Lipophilicity, often expressed as logP, is a critical parameter for drug absorption and distribution.[19] The CHF₂ group generally increases lipophilicity compared to a hydrogen atom or a hydroxyl group, but less so than a methyl or trifluoromethyl group. This moderate increase can be advantageous for enhancing membrane permeability without introducing excessive hydrophobicity, which can lead to poor solubility or off-target effects.[2][20]

However, the change in lipophilicity (ΔlogP) upon introducing a CHF₂ group is context-dependent. Studies have shown that the experimental ΔlogP (logP(XCF₂H) – logP(XCH₃)) can range from -0.1 to +0.4, indicating that in some electronic environments, it can be less lipophilic than a methyl group.[4][21][22] A linear correlation has been observed between these ΔlogP values and Hammett σ constants, highlighting the role of the underlying electronics of the aromatic system.[4][21][22]

Experimental Protocol: logP Determination by RP-HPLC

The shake-flask method is the traditional standard for logP determination, but it is labor-intensive.[23] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a robust, high-throughput alternative by correlating a compound's retention time with its lipophilicity.[23][24][25]

Objective: To estimate the logP of a compound based on its retention time on a C18 column.

Materials:

-

HPLC system with a UV or DAD detector[26] and a thermostatted column compartment.

-

Reversed-phase C18 column.

-

Mobile phase: Acetonitrile (or methanol) and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).

-

A set of 5-7 reference standards with well-established logP values spanning the expected range of the analyte.

-

Analyte solution (dissolved in mobile phase).

Procedure:

-

Method Development: Establish an isocratic HPLC method (constant mobile phase composition) that provides good peak shape and retention for the reference standards.

-

Calibration Curve: Inject each reference standard individually and record its retention time (tR). Also, inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t₀) / t₀.

-

Generate Calibration Plot: Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Analyze Sample: Inject the analyte solution using the same HPLC method and determine its retention time (tR) and calculate its log(k').

-

Calculate logP: Use the regression equation from the calibration plot to calculate the logP of the analyte.

Caption: Workflow for logP determination via RP-HPLC.

Chapter 4: The CHF₂ Group as a Strategic Bioisostere

A key application of the difluoromethyl group in drug design is its use as a bioisostere—a chemical substituent that can replace another group without significantly impacting the desired biological activity, while potentially improving other properties.

A "Lipophilic" Hydrogen Bond Donor

The CHF₂ group is widely considered a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups.[2][5][6][21] This is due to a unique combination of properties:

-

Steric and Electronic Mimicry: It has similar inductive properties to the -OH group.[7]

-